An In-depth Technical Guide to N-(2-Aminooxyethyl)-7-DCCAm: Synthesis, Properties, and Applications
An In-depth Technical Guide to N-(2-Aminooxyethyl)-7-DCCAm: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(2-Aminooxyethyl)-7-(diethylamino)-2-oxochromene-3-carboxamide (N-(2-Aminooxyethyl)-7-DCCAm), a fluorescent dye with applications in bioconjugation and cellular imaging. This document details its synthesis, physicochemical properties, and protocols for its use in labeling biomolecules.
Core Compound Profile
N-(2-Aminooxyethyl)-7-DCCAm is a blue-emitting fluorescent probe belonging to the coumarin (B35378) family. Its structure incorporates a reactive aminooxy group, making it suitable for conjugation to molecules containing aldehyde or ketone functionalities. The diethylaminocoumarin core provides the fluorophore with favorable photophysical properties.
| Property | Value | Reference |
| IUPAC Name | N-(2-aminooxyethyl)-7-(diethylamino)-2-oxochromene-3-carboxamide | [1] |
| Synonyms | N-(2-Aminooxyethyl)-7-(diethylamino)coumarin-3-carboxamide, HY-D1890 | [1][2] |
| Molecular Formula | C₁₆H₂₁N₃O₄ | [1] |
| Molecular Weight | 319.36 g/mol | [1][2] |
| CAS Number | 1384475-20-0 | [1][3] |
| Solubility | Soluble in DMSO | [2] |
| Fluorescence | Excitation: ~445 nm, Emission: ~482 nm (in 0.1 M phosphate (B84403) pH 7.0) |
Note: Fluorescence properties are for the closely related precursor, 7-(Diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester, and are expected to be similar for N-(2-Aminooxyethyl)-7-DCCAm.
Synthesis of N-(2-Aminooxyethyl)-7-DCCAm
The synthesis of N-(2-Aminooxyethyl)-7-DCCAm is not explicitly detailed in publicly available literature. However, a plausible and commonly employed synthetic route involves a two-step process, starting from 7-(diethylamino)coumarin-3-carboxylic acid.
Step 1: Synthesis of 7-(Diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester (DEAC,SE)
The first step is the activation of the carboxylic acid group of 7-(diethylamino)coumarin-3-carboxylic acid with N-hydroxysuccinimide (NHS) to form the more reactive succinimidyl ester. This is a standard procedure in bioconjugation chemistry.
Step 2: Reaction of DEAC,SE with 2-Aminooxyethylamine
The activated DEAC,SE is then reacted with 2-aminooxyethylamine. The primary amine of the 2-aminooxyethylamine acts as a nucleophile, attacking the carbonyl group of the succinimidyl ester and displacing the NHS leaving group to form a stable amide bond. This results in the final product, N-(2-Aminooxyethyl)-7-DCCAm.
Below is a diagram illustrating the proposed synthetic workflow.
Caption: Proposed synthetic workflow for N-(2-Aminooxyethyl)-7-DCCAm.
Experimental Protocols
General Protocol for Protein Labeling with N-(2-Aminooxyethyl)-7-DCCAm
This protocol is a general guideline for the conjugation of N-(2-Aminooxyethyl)-7-DCCAm to proteins containing an aldehyde or ketone group, which can be introduced site-specifically through genetic code expansion or enzymatic modification.
Materials:
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Protein of interest with an aldehyde or ketone group in a suitable buffer (e.g., phosphate buffer, pH 6.0-7.0)
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N-(2-Aminooxyethyl)-7-DCCAm
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Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
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Purification column (e.g., size-exclusion chromatography)
Procedure:
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Prepare Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
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Prepare Dye Stock Solution: Dissolve N-(2-Aminooxyethyl)-7-DCCAm in anhydrous DMF or DMSO to a concentration of 10-20 mM immediately before use.
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Labeling Reaction: Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution. The optimal ratio may need to be determined empirically.
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Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light, with gentle agitation.
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Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
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Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~445 nm).
The following diagram outlines the general workflow for protein labeling and subsequent analysis.
Caption: General workflow for protein labeling and analysis.
Derivatives of 7-Aminocoumarin-3-Carboxamide
While specific derivatives of N-(2-Aminooxyethyl)-7-DCCAm are not widely reported, the 7-aminocoumarin-3-carboxamide scaffold is a versatile platform for the development of fluorescent probes. Modifications at the 7-amino group and the 3-carboxamide position can be used to tune the photophysical properties and introduce different reactive functionalities. For example, replacing the diethylamino group with other alkylamino groups can alter the fluorescence quantum yield and lifetime. The amide can be linked to various biomolecules, targeting moieties, or other fluorophores to create sophisticated molecular probes.
Signaling Pathways and Applications
N-(2-Aminooxyethyl)-7-DCCAm is primarily utilized as a fluorescent labeling reagent. Its application does not directly involve the modulation of specific signaling pathways. Instead, it serves as a reporter molecule to visualize and track the localization and dynamics of biomolecules to which it is attached.
Key Applications:
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Fluorescence Microscopy: Labeled proteins or other biomolecules can be visualized in fixed or living cells to study their subcellular localization and trafficking.
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Flow Cytometry: Cells labeled with antibodies or other ligands conjugated to N-(2-Aminooxyethyl)-7-DCCAm can be identified and quantified.
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Immunoassays: The fluorescent properties of the dye can be used for the detection and quantification of analytes in various assay formats.
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Bioconjugation: The aminooxy group allows for the specific and stable labeling of molecules containing aldehyde or ketone groups through oxime ligation, a bioorthogonal reaction.[2]
The relationship between the labeling chemistry and its application in cellular imaging is depicted in the following diagram.
Caption: Logical relationship of bioconjugation to cellular imaging.
This technical guide provides a foundational understanding of N-(2-Aminooxyethyl)-7-DCCAm. For specific applications, further optimization of the described protocols may be necessary.
